
2,5-Dimethyloxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyloxolane-3-carbaldehyde is a chemical compound with the molecular formula C7H12O2. It is a derivative of oxolane, featuring two methyl groups at the 2 and 5 positions and an aldehyde group at the 3 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran with an oxidizing agent to introduce the aldehyde group at the 3 position. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 2,5-Dimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under acidic or basic conditions.
Major Products:
Oxidation: 2,5-Dimethyloxolane-3-carboxylic acid.
Reduction: 2,5-Dimethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the electrophile used.
科学的研究の応用
2,5-Dimethyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing into its potential use as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism by which 2,5-Dimethyloxolane-3-carbaldehyde exerts its effects depends on the specific reaction it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol by the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
2,2-Dimethyloxolane-3-carbaldehyde: Similar structure but with both methyl groups at the 2 position.
2,5-Dimethyltetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: 2,5-Dimethyloxolane-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
2,5-dimethyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(4-8)6(2)9-5/h4-7H,3H2,1-2H3 |
InChIキー |
KFHZNEPSFGWEIM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(O1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


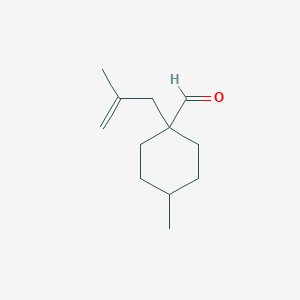
![2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide](/img/structure/B13245762.png)
![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13245764.png)
![(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13245770.png)

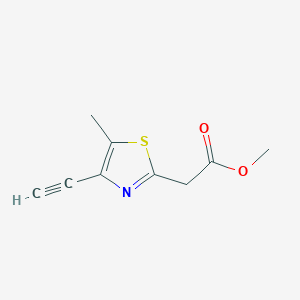
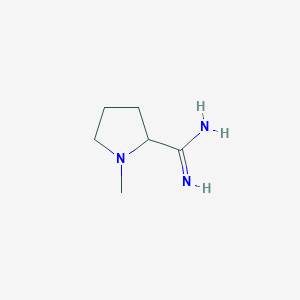
![benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13245829.png)
![Propyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13245830.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13245837.png)
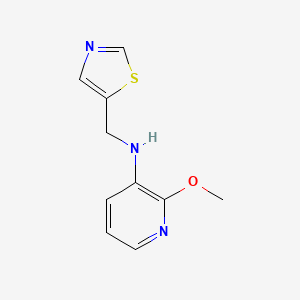

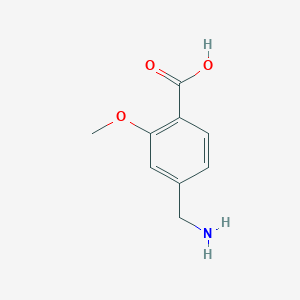
![Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate](/img/structure/B13245853.png)
